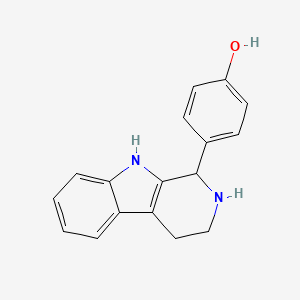

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

概要

説明

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This compound features a phenolic group attached to a tetrahydro-beta-carboline structure, which may contribute to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The phenolic group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The beta-carboline core can be reduced to form dihydro-beta-carbolines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Quinones or hydroquinones.

Reduction: Dihydro-beta-carbolines.

Substitution: Halogenated phenols or other substituted derivatives.

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry primarily due to its structural similarity to various bioactive compounds. Its derivatives have been studied for their potential in treating neurological disorders and as anticancer agents.

Neuropharmacological Effects

Research indicates that tetrahydro-beta-carboline derivatives can influence neurotransmitter systems. For instance, studies have shown that certain derivatives may exhibit antiseizure activity and could potentially play a role in the treatment of epilepsy. In mouse models, these compounds significantly reduced seizure duration and frequency, suggesting a mechanism that might involve modulation of GABAergic activity .

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of tetrahydro-beta-carboline displayed IC50 values ranging from 13.61 μM to 22.76 μM against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the activation of specific signaling pathways .

Antitumor Activity

The antitumor effects of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol have been documented in various studies focusing on its ability to inhibit tumor growth in xenograft models. For example, one study reported a significant reduction in tumor volume in mice treated with this compound compared to control groups . The proposed mechanisms include the inhibition of angiogenesis and modulation of the tumor microenvironment.

Case Study: Breast Cancer Treatment

In a controlled study involving MCF-7 and MDA-MB-231 cell lines, researchers synthesized various tetrahydro-beta-carboline derivatives and assessed their cytotoxicity. The most effective compound demonstrated a significant ability to induce cell death while sparing normal cells from toxicity .

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| A | 13.61 | MCF-7 (ER+) | Apoptosis induction |

| B | 22.76 | MDA-MB-231 (ER−) | Cell cycle arrest |

Case Study: Epilepsy Models

In another study focused on seizure models in mice, treatment with tetrahydro-beta-carboline derivatives resulted in a marked decrease in seizure duration compared to untreated controls . This suggests potential applications for these compounds in developing antiepileptic drugs.

作用機序

The mechanism of action of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenolic group could participate in hydrogen bonding or redox reactions, while the beta-carboline core might intercalate with DNA or interact with neurotransmitter receptors.

類似化合物との比較

Similar Compounds

Harmine: Another beta-carboline with known psychoactive properties.

Harmaline: Similar to harmine but with different pharmacological effects.

Tetrahydro-beta-carboline: Lacks the phenolic group but shares the core structure.

Uniqueness

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is unique due to the presence of both the phenolic group and the tetrahydro-beta-carboline structure, which may confer distinct chemical reactivity and biological activity compared to other beta-carbolines.

生物活性

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is a compound belonging to the beta-carboline family, which is noted for its diverse biological activities. This compound features a phenolic group linked to a tetrahydro-beta-carboline structure, potentially endowing it with unique chemical and biological properties. The exploration of its biological activity has garnered interest in various fields including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C17H16N2O. It has a molecular weight of 264.32 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |

| Molecular Formula | C17H16N2O |

| Canonical SMILES | C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O |

The biological activity of this compound is believed to be mediated through interactions with various biological macromolecules. Its phenolic group may participate in hydrogen bonding or redox reactions, while the beta-carboline core could intercalate with DNA or interact with neurotransmitter receptors. This dual functionality suggests potential applications in therapeutic contexts.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of beta-carboline derivatives. One study identified a related tetrahydro-beta-carboline derivative that exhibited significant in vitro activity against malaria parasites with an IC50 value of 2.0 nM. This compound demonstrated not only in vitro efficacy but also notable in vivo antimalarial effects in mouse models .

Antitumor Activity

Research into the antitumor potential of beta-carbolines has shown that compounds within this class can exhibit cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have been tested against human tumor cell lines such as KB and A549. These studies found moderate cytotoxicity with IC50 values indicating selective toxicity towards tumorigenic cells .

Neuroprotective Effects

Beta-carbolines are also investigated for their neuroprotective properties. Some studies suggest that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Study on Structure-Activity Relationships (SAR)

A comprehensive study on the structure-activity relationships of tetrahydro-beta-carboline derivatives revealed that specific structural modifications could enhance biological activity. For instance, the introduction of methyl groups at certain positions significantly improved antimalarial potency .

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Studies indicate that compounds similar to this compound exhibit significant free radical scavenging activities due to their phenolic nature .

特性

IUPAC Name |

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZPDLDEMHHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。